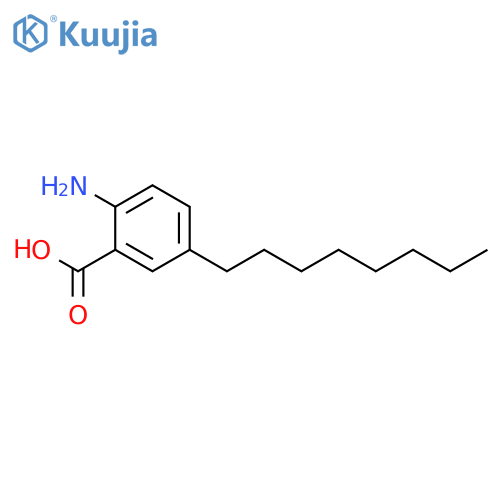Cas no 113736-77-9 (2-amino-5-octylbenzoic acid)

2-amino-5-octylbenzoic acid structure
商品名:2-amino-5-octylbenzoic acid
2-amino-5-octylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-5-octylbenzoic acid
- DTXSID10629403
- SCHEMBL2076751
- 113736-77-9
- 2-AMINO-5-OCTYLBENZOICACID
- SB80706
-
- インチ: InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-8-12-9-10-14(16)13(11-12)15(17)18/h9-11H,2-8,16H2,1H3,(H,17,18)
- InChIKey: WWCVEHIVQBOHJI-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 249.172878976Da
- どういたいしつりょう: 249.172878976Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 8
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- 疎水性パラメータ計算基準値(XlogP): 5.5
2-amino-5-octylbenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019096865-5g |
2-Amino-5-octylbenzoic acid |
113736-77-9 | 97% | 5g |
$1035.15 | 2023-09-04 | |
| Alichem | A019096865-10g |
2-Amino-5-octylbenzoic acid |
113736-77-9 | 97% | 10g |
$1326.60 | 2023-09-04 | |
| Alichem | A019096865-25g |
2-Amino-5-octylbenzoic acid |
113736-77-9 | 97% | 25g |
$2484.36 | 2023-09-04 |
2-amino-5-octylbenzoic acid 関連文献
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
113736-77-9 (2-amino-5-octylbenzoic acid) 関連製品
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
